molecular formula C12H18O B13811813 Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- CAS No. 68189-19-5

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-

Cat. No.: B13811813
CAS No.: 68189-19-5
M. Wt: 178.27 g/mol
InChI Key: OXPSEZLCVXHNQE-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and two methyl groups. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxygenated phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in research and industrial settings.

Properties

CAS No.

68189-19-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-tert-butyl-2,3-dimethylphenol

InChI

InChI=1S/C12H18O/c1-8-9(2)11(13)7-6-10(8)12(3,4)5/h6-7,13H,1-5H3

InChI Key

OXPSEZLCVXHNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(C)(C)C

Origin of Product

United States

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